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Compound of Interest

Compound Name: Fmoc-Arg-OH

Cat. No.: B557077 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the chemical properties of Nα-

Fmoc-L-arginine (Fmoc-Arg-OH) and its widely used derivative, Nα-Fmoc-Nω-(2,2,4,6,7-

pentamethyldihydrobenzofuran-5-sulfonyl)-L-arginine (Fmoc-Arg(Pbf)-OH). This document

details their key characteristics, experimental protocols for their use in solid-phase peptide

synthesis (SPPS), and a visual representation of the synthetic workflow.

Core Chemical Properties
Fmoc-Arg-OH is a critical building block in the synthesis of peptides. Due to the reactive

nature of the guanidinium group in the arginine side chain, a protecting group is essential

during peptide synthesis. The most common protecting group for this purpose is the 2,2,4,6,7-

pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group. The following tables summarize the key

chemical properties of both the unprotected and Pbf-protected forms of Fmoc-Arginine.

Table 1: Chemical Properties of Fmoc-Arg-OH
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Property Value

Molecular Formula C₂₁H₂₄N₄O₄[1][2][3][4]

Molecular Weight 396.44 g/mol [1][2][3][4]

CAS Number 91000-69-0[1][2][3]

Melting Point 145-150 °C[2][5]

Appearance White solid[1][3]

Solubility
Soluble in DMSO and slightly soluble in water.

[1][3][4]

Storage

Recommended storage at 2-8°C.[2][5] As a

powder, it is stable at -20°C for up to 3 years.[1]

[6]

Table 2: Chemical Properties of Fmoc-Arg(Pbf)-OH

Property Value

Molecular Formula C₃₄H₄₀N₄O₇S[7]

Molecular Weight 648.8 g/mol [7]

CAS Number 154445-77-9[7]

Appearance Off-white solid[8]

Solubility
Soluble in polar organic solvents such as DMF

and DMSO.[7]

Storage
Store at –15 °C to –25 °C in a sealed container,

protected from moisture and direct sunlight.[9]

Stability Profile
The stability of the protecting groups is a cornerstone of successful peptide synthesis. The

Fluorenylmethyloxycarbonyl (Fmoc) group is base-labile, meaning it is stable in acidic

conditions but is readily removed by a base, typically a solution of piperidine in N,N-
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dimethylformamide (DMF).[7] Conversely, the Pbf group is stable under basic conditions but is

cleaved by strong acids, such as trifluoroacetic acid (TFA), which is used in the final step to

deprotect the side chain and cleave the peptide from the solid support.[7]

Solutions of Fmoc-Arg(Boc)₂-OH, another protected arginine derivative, have been shown to

degrade over time in both DMF and N-butylpyrrolidone (NBP).[10]

Experimental Protocols in Solid-Phase Peptide
Synthesis (SPPS)
The following protocols outline the standard procedures for the incorporation of Fmoc-Arg(Pbf)-

OH into a growing peptide chain during SPPS.

Fmoc Deprotection
This procedure removes the Fmoc protecting group from the N-terminus of the growing peptide

chain, allowing for the coupling of the next amino acid.

Materials:

Peptide-resin with N-terminal Fmoc protection

Deprotection solution: 20% (v/v) piperidine in DMF

Procedure:

To the peptide-resin in a reaction vessel, add the 20% piperidine in DMF solution

(approximately 10 mL per gram of resin).

Agitate the mixture at room temperature for 2-5 minutes.

Drain the solution from the reaction vessel.

Add a fresh portion of the deprotection solution to the resin.

Agitate the mixture for an additional 5-10 minutes at room temperature.[1][7]
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Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove residual

piperidine and the dibenzofulvene-piperidine adduct.[1]

(Optional) Perform a Kaiser test (ninhydrin test) on a small sample of the resin to confirm the

presence of a free primary amine, indicating complete deprotection.[1]

Coupling of Fmoc-Arg(Pbf)-OH
This protocol describes the activation and coupling of Fmoc-Arg(Pbf)-OH to the deprotected N-

terminus of the peptide-resin.

Materials:

Deprotected peptide-resin

Fmoc-Arg(Pbf)-OH

Coupling reagent (e.g., HCTU, HATU, or DIC)

Base (e.g., N,N-Diisopropylethylamine (DIPEA) or 2,4,6-collidine)

Solvent (e.g., DMF or NBP)

Procedure:

In a separate vessel, dissolve Fmoc-Arg(Pbf)-OH (typically 1.5 to 5 equivalents relative to

the resin loading) and an equimolar amount of the coupling reagent in the chosen solvent.

Add the base (1-2 equivalents) to the activation mixture.

Allow the activation to proceed for a few minutes.

Add the activated amino acid solution to the deprotected peptide-resin.

Agitate the reaction mixture at room temperature for 1-2 hours. In some cases, particularly

with the viscous solvent NBP, the reaction can be heated to 45°C to improve coupling

efficiency.[10]
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After the coupling is complete, drain the reaction solution and wash the resin thoroughly with

the solvent (e.g., DMF) to remove excess reagents and byproducts.

(Optional) Perform a Kaiser test to confirm the absence of free primary amines, indicating a

complete coupling reaction. If the test is positive, a second coupling may be necessary.[11]

Final Cleavage and Pbf Deprotection
This final step cleaves the completed peptide from the solid support and removes the Pbf side-

chain protecting group from the arginine residue(s).

Materials:

Peptide-resin

Cleavage cocktail: A common mixture is 95% Trifluoroacetic Acid (TFA), 2.5% water, and

2.5% Triisopropylsilane (TIS). TIS acts as a scavenger to trap the reactive cations generated

during deprotection.[12]

Procedure:

Wash the peptide-resin with dichloromethane (DCM) and dry it under vacuum.

In a fume hood, add the cleavage cocktail to the dried resin (approximately 1-2 mL per 100

mg of resin).[12]

Seal the reaction vessel and agitate it at room temperature for 2-4 hours. The duration may

need to be extended for peptides containing multiple Arg(Pbf) residues.[12]

Filter the TFA solution containing the cleaved peptide into a cold solution of diethyl ether to

precipitate the peptide.[12]

Centrifuge the mixture to pellet the precipitated peptide.

Decant the ether and wash the peptide pellet with cold ether to remove residual scavengers

and cleavage byproducts.

Dry the crude peptide under vacuum.
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Experimental Workflow Visualization
The following diagram illustrates the cyclical process of adding an amino acid, specifically

Fmoc-Arg(Pbf)-OH, during solid-phase peptide synthesis.

Peptide-Resin
(N-terminus Fmoc-protected)

Fmoc Deprotection
(20% Piperidine/DMF)

DMF Wash
Coupling

(Fmoc-Arg(Pbf)-OH, Activator, Base) DMF Wash

Repeat for next
amino acid

Continue
Elongation

Final Cleavage
& Deprotection (TFA)

Final Step Purified Peptide

Click to download full resolution via product page

Caption: Workflow for the incorporation of Fmoc-Arg(Pbf)-OH in SPPS.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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